[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine
Brand Name: Vulcanchem
CAS No.: 1353975-26-4
VCID: VC8233557
InChI: InChI=1S/C17H29N3/c1-15(2)20(13-16-6-4-3-5-7-16)14-17-8-10-19(12-17)11-9-18/h3-7,15,17H,8-14,18H2,1-2H3
SMILES: CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine

CAS No.: 1353975-26-4

Cat. No.: VC8233557

Molecular Formula: C17H29N3

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine - 1353975-26-4

Specification

CAS No. 1353975-26-4
Molecular Formula C17H29N3
Molecular Weight 275.4 g/mol
IUPAC Name N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine
Standard InChI InChI=1S/C17H29N3/c1-15(2)20(13-16-6-4-3-5-7-16)14-17-8-10-19(12-17)11-9-18/h3-7,15,17H,8-14,18H2,1-2H3
Standard InChI Key SNZGINFJOQZXQL-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine is C17H29N3, with a molecular weight of 275.4 g/mol. Its IUPAC name is N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine, reflecting the substitution pattern on the pyrrolidine ring. The stereochemistry at the pyrrolidine’s 3-position remains unspecified in the absence of chiral resolution data, though enantiopure forms may exhibit distinct biological activities.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H29N3
Molecular Weight275.4 g/mol
IUPAC NameN-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine
Canonical SMILESCC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2
Topological Polar Surface Area (TPSA)41.6 Ų (estimated)

Synthesis and Reaction Pathways

Strategic Approaches to Synthesis

The synthesis of this compound likely involves multi-step organic reactions, drawing from methodologies used for analogous pyrrolidine derivatives. A plausible route includes:

  • Pyrrolidine Ring Functionalization: Introduction of a methylene group at the 3-position of pyrrolidine via alkylation or Mannich reactions.

  • Aminoethyl Side Chain Attachment: Coupling of 1,2-diaminoethane to the pyrrolidine nitrogen using nucleophilic substitution or reductive amination.

  • Benzyl and Isopropyl Group Incorporation: Sequential alkylation of the central nitrogen with benzyl chloride and isopropyl iodide under basic conditions.

Case Study: Analogous Synthesis from VulcanChem

A related compound, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine (VC13465040), was synthesized using asymmetric catalysis to control stereochemistry at the 2-position of pyrrolidine. While this differs in substitution geometry, it highlights the utility of chiral auxiliaries or enantioselective catalysts for stereocontrol.

ParameterGuideline
Personal Protective Equipment (PPE)Lab coat, goggles, gloves
VentilationChemical fume hood
First Aid MeasuresFlush eyes/skin with water; seek medical attention if ingested

Future Research Directions

Unresolved Challenges

  • Stereochemical Optimization: Investigating enantioselective synthesis to isolate biologically active stereoisomers.

  • In Vivo Profiling: Conducting preclinical studies to assess toxicity and therapeutic efficacy.

Industrial Scale-Up Feasibility

Current laboratory-scale syntheses (e.g., 45–88% yields for analogous compounds ) require optimization for cost-effective production. Continuous-flow reactors or enzymatic catalysis may enhance efficiency.

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